Cas no 1427409-07-1 (4-Chloro-1H-indole-5-carbonitrile)

4-Chloro-1H-indole-5-carbonitrile is a versatile heterocyclic compound featuring a chloro-substituted indole core with a cyano functional group at the 5-position. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The chloro and cyano groups enhance reactivity, enabling selective modifications for constructing complex molecules. Its high purity and stability ensure consistent performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is particularly useful in medicinal chemistry for developing biologically active indole derivatives. Proper handling under controlled conditions is recommended due to its sensitivity to moisture and light. Suitable for research and industrial applications requiring precise functionalization of the indole scaffold.
4-Chloro-1H-indole-5-carbonitrile structure
1427409-07-1 structure
Product name:4-Chloro-1H-indole-5-carbonitrile
CAS No:1427409-07-1
MF:C9H5ClN2
MW:176.602400541306
CID:4699709

4-Chloro-1H-indole-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-1H-indole-5-carbonitrile
    • 1H-Indole-5-carbonitrile, 4-chloro-
    • OCGDGUWKBFIRLK-UHFFFAOYSA-N
    • SB15260
    • 4-Chloro-1H-indole-5-carbonitrile
    • Inchi: 1S/C9H5ClN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H
    • InChI Key: OCGDGUWKBFIRLK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)C=CC2=C1C=CN2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 220
  • Topological Polar Surface Area: 39.6

4-Chloro-1H-indole-5-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2454-5G
4-chloro-1H-indole-5-carbonitrile
1427409-07-1 95%
5g
¥ 11,523.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2454-1g
4-chloro-1H-indole-5-carbonitrile
1427409-07-1 95%
1g
¥3838.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2454-500mg
4-chloro-1H-indole-5-carbonitrile
1427409-07-1 95%
500mg
¥2559.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2454-250mg
4-chloro-1H-indole-5-carbonitrile
1427409-07-1 95%
250mg
¥1537.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2454-10G
4-chloro-1H-indole-5-carbonitrile
1427409-07-1 95%
10g
¥ 19,206.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2454-250MG
4-chloro-1H-indole-5-carbonitrile
1427409-07-1 95%
250MG
¥ 1,537.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2454-10g
4-chloro-1H-indole-5-carbonitrile
1427409-07-1 95%
10g
¥19192.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2454-100mg
4-chloro-1H-indole-5-carbonitrile
1427409-07-1 95%
100mg
¥962.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2454-1G
4-chloro-1H-indole-5-carbonitrile
1427409-07-1 95%
1g
¥ 3,841.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2454-100MG
4-chloro-1H-indole-5-carbonitrile
1427409-07-1 95%
100MG
¥ 963.00 2023-03-31

Additional information on 4-Chloro-1H-indole-5-carbonitrile

Recent Advances in the Study of 4-Chloro-1H-indole-5-carbonitrile (CAS: 1427409-07-1) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound 4-Chloro-1H-indole-5-carbonitrile (CAS: 1427409-07-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its indole core structure substituted with a chloro group at the 4-position and a cyano group at the 5-position, has demonstrated promising biological activities, making it a valuable scaffold for the design of novel therapeutic agents. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders.

One of the most notable advancements in the study of 4-Chloro-1H-indole-5-carbonitrile is its role in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous pathological conditions. Researchers have successfully utilized this compound as a building block to synthesize potent and selective kinase inhibitors, which have shown efficacy in preclinical models of cancer. For instance, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives based on 4-Chloro-1H-indole-5-carbonitrile, which exhibited nanomolar inhibitory activity against specific oncogenic kinases. These findings highlight the compound's potential as a starting point for the development of targeted cancer therapies.

In addition to its applications in oncology, 4-Chloro-1H-indole-5-carbonitrile has also been investigated for its antimicrobial properties. A study conducted by a team of researchers from leading pharmaceutical institutions demonstrated that derivatives of this compound exhibited broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis and inhibition of essential enzymatic processes. These results suggest that 4-Chloro-1H-indole-5-carbonitrile-based compounds could serve as a foundation for the development of new antibiotics to address the growing threat of antimicrobial resistance.

Furthermore, the compound's unique chemical structure has made it a subject of interest in the field of neurodegenerative disease research. Recent investigations have revealed that certain derivatives of 4-Chloro-1H-indole-5-carbonitrile possess neuroprotective effects, potentially through modulation of oxidative stress and inflammatory pathways. A study published in ACS Chemical Neuroscience demonstrated that these derivatives could mitigate neuronal damage in in vitro models of Alzheimer's disease, offering a promising avenue for the development of disease-modifying therapies. The ability to fine-tune the compound's pharmacological properties through structural modifications underscores its versatility as a pharmacophore.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and functionalization of 4-Chloro-1H-indole-5-carbonitrile. Novel catalytic methods have been developed to enhance the efficiency and yield of its synthesis, enabling large-scale production for further research and development. Additionally, innovative strategies for introducing diverse functional groups onto the indole scaffold have expanded the compound's utility in medicinal chemistry. These methodological improvements are expected to accelerate the discovery of new bioactive molecules derived from this core structure.

In conclusion, the compound 4-Chloro-1H-indole-5-carbonitrile (CAS: 1427409-07-1) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its demonstrated efficacy in various therapeutic areas, coupled with advancements in synthetic methodologies, positions it as a valuable tool for drug discovery. Future studies are likely to explore its applications in additional disease contexts and further elucidate its mechanisms of action, paving the way for the development of next-generation therapeutics. Researchers and industry professionals are encouraged to monitor ongoing developments related to this compound, as it holds significant promise for addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1427409-07-1)4-Chloro-1H-indole-5-carbonitrile
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Purity:99%/99%/99%/99%/99%
Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
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